molecular formula C35H56N8O9S B077363 Eledoisin C-terminal heptapeptide CAS No. 10465-12-0

Eledoisin C-terminal heptapeptide

Número de catálogo B077363
Número CAS: 10465-12-0
Peso molecular: 764.9 g/mol
Clave InChI: XRGQYRDWHWWDOP-JEUDFCHESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eledoisin C-terminal heptapeptide is a peptide that is derived from the neuropeptide eledoisin. It is a seven amino acid peptide that has been studied for its potential applications in scientific research. Eledoisin C-terminal heptapeptide has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mecanismo De Acción

Eledoisin C-terminal heptapeptide is believed to act through the tachykinin receptor, which is a G protein-coupled receptor. When eledoisin C-terminal heptapeptide binds to the receptor, it can activate a variety of signaling pathways that lead to its physiological effects.

Efectos Bioquímicos Y Fisiológicos

Eledoisin C-terminal heptapeptide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce pain and inflammation, as well as to modulate the immune system and cardiovascular system. Additionally, eledoisin C-terminal heptapeptide has been shown to have effects on the gastrointestinal system and reproductive system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using eledoisin C-terminal heptapeptide in lab experiments is its specificity for the tachykinin receptor. This allows researchers to selectively study the effects of tachykinin receptor activation without interference from other signaling pathways. However, one limitation of using eledoisin C-terminal heptapeptide is its potential for inducing pain and inflammation, which can be a confounding factor in some experiments.

Direcciones Futuras

There are several potential future directions for research on eledoisin C-terminal heptapeptide. One area of interest is the role of eledoisin C-terminal heptapeptide in the nervous system, particularly in the context of pain and inflammation. Additionally, there is interest in investigating the potential therapeutic applications of eledoisin C-terminal heptapeptide in conditions such as chronic pain and inflammatory diseases. Finally, there is interest in developing new analogs of eledoisin C-terminal heptapeptide with improved pharmacological properties for use in scientific research and potential therapeutic applications.

Métodos De Síntesis

Eledoisin C-terminal heptapeptide can be synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The resulting peptide can then be cleaved from the support and purified for further use.

Aplicaciones Científicas De Investigación

Eledoisin C-terminal heptapeptide has been studied for its potential applications in a variety of scientific research areas. It has been shown to have potential as a tool for studying the mechanisms of pain and inflammation, as well as for investigating the role of neuropeptides in the nervous system.

Propiedades

Número CAS

10465-12-0

Nombre del producto

Eledoisin C-terminal heptapeptide

Fórmula molecular

C35H56N8O9S

Peso molecular

764.9 g/mol

Nombre IUPAC

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H56N8O9S/c1-7-20(4)29(35(52)38-18-27(44)40-25(15-19(2)3)33(50)41-24(30(37)47)13-14-53-6)43-34(51)26(16-22-11-9-8-10-12-22)42-31(48)21(5)39-32(49)23(36)17-28(45)46/h8-12,19-21,23-26,29H,7,13-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t20-,21-,23-,24-,25-,26-,29-/m0/s1

Clave InChI

XRGQYRDWHWWDOP-JEUDFCHESA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N

SMILES canónico

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Otros números CAS

10465-12-0

Secuencia

DAFIGLM

Sinónimos

ECTHP
eledoisin C-terminal heptapeptide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.